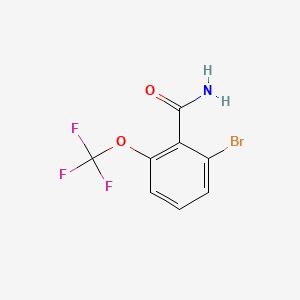
2-Bromo-6-(trifluoromethoxy)benZamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C8H5BrF3NO2 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethoxy)benzamide typically involves the bromination of 6-(trifluoromethoxy)benzamide. One common method includes the use of bromine in glacial acetic acid under nitrogen atmosphere, followed by heating the mixture to 50°C for 12 hours . This reaction results in the substitution of a hydrogen atom with a bromine atom at the 2-position of the benzamide ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The bromine atom can be replaced by strong nucleophiles, forming new C-N or C-C bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as amines or organometallic reagents are used under appropriate conditions to replace the bromine atom.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be employed, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new benzamide derivative with the nucleophile replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-Bromo-6-(trifluoromethoxy)benzamide has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with biological membranes and proteins . The bromine atom can participate in various chemical reactions, facilitating the compound’s incorporation into larger molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole: Similar in structure but contains a thiazole ring instead of a benzamide moiety.
2-Bromo-6-(trifluoromethoxy)benzonitrile: Contains a nitrile group instead of a benzamide group.
Uniqueness
2-Bromo-6-(trifluoromethoxy)benzamide is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the benzamide ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H5BrF3NO2 |
|---|---|
Peso molecular |
284.03 g/mol |
Nombre IUPAC |
2-bromo-6-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C8H5BrF3NO2/c9-4-2-1-3-5(6(4)7(13)14)15-8(10,11)12/h1-3H,(H2,13,14) |
Clave InChI |
OKJSPFVVANNNEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)C(=O)N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


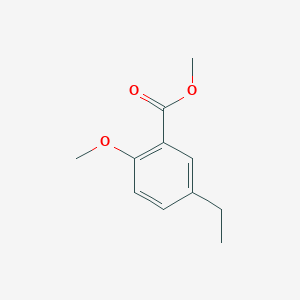
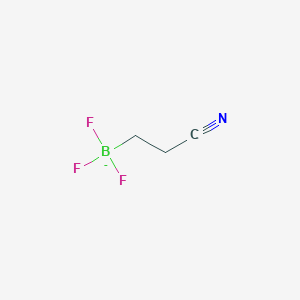
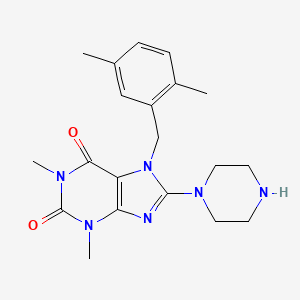
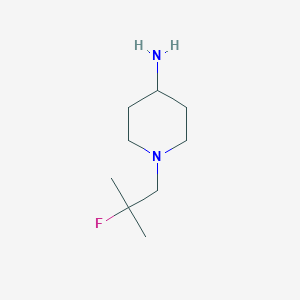
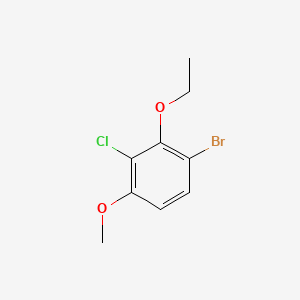
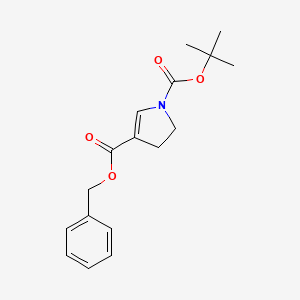

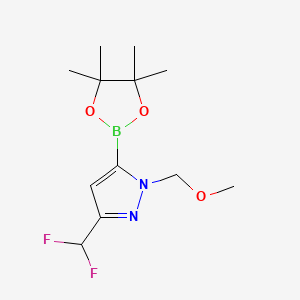
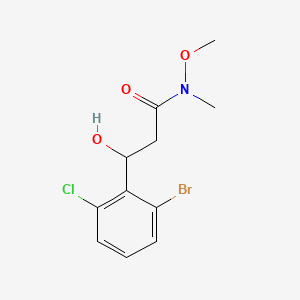
![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)
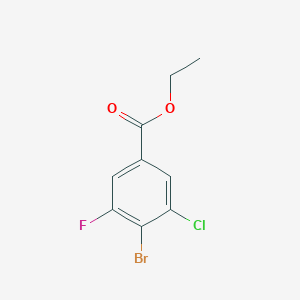

![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
